molecular formula C8H6Cl2F2O B8008843 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol

2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol

Cat. No.: B8008843
M. Wt: 227.03 g/mol
InChI Key: HXZNMTLCMCWDMB-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol is a high-value chemical reagent of significant interest in advanced organic synthesis and pharmaceutical research. This compound features a 2,4-dichlorophenyl group attached to a 2,2-difluoroethanol segment, a structure that combines aromatic halogenation with fluorination to modulate its properties, such as enhancing metabolic stability and altering lipophilicity in target molecules . As a fluorinated synthon, it serves as a critical building block for the development of novel compounds, including potential therapeutic agents. Recent research highlights the application of similar difluoroethanol-containing structures in the synthesis of advanced drug candidates, such as Triazolo-pyrimidine analogues investigated as inhibitors for targets like Werner Syndrome RecQ Helicase (WRN) for the treatment of certain cancers . This compound is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on it as a specialized intermediate for constructing complex molecules in medicinal chemistry and materials science. For specific storage and handling conditions, please refer to the product's safety data sheet.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZNMTLCMCWDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 2,4-dichlorophenyl compounds with difluoroethanol under controlled conditions. One common method involves the use of a chlorination tank with phenol, diphenyl sulfide, and ferric chloride as catalysts. The reaction is carried out under vacuum conditions at temperatures ranging from 30 to 70°C .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters such as temperature and residence time .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogen exchange reactions using halide salts in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted phenyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol C₈H₆Cl₂F₂O 227.03 2,4-dichlorophenyl, 2,2-difluoroethanol Research applications (non-human)
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride C₈H₈ClF₄N 229.60 2,4-difluorophenyl, 2,2-difluoroethylamine hydrochloride Pharmaceutical intermediates (e.g., antifungal agents)
Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl)ethanol (CAS: 24155-42-8) C₁₁H₁₀Cl₂N₂O 257.12 2,4-dichlorophenyl, imidazole Antifungal pharmaceuticals, agricultural chemicals
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol C₁₀H₉F₂N₃O 237.20 2,4-difluorophenyl, triazole Antifungal agents (e.g., voriconazole analogs)
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS: 1213463-79-6) C₈H₇ClF₂NO 207.61 4-chloro-2,5-difluorophenyl, aminoethanol Chiral intermediates for drug synthesis

Physicochemical Properties

  • Solubility : The target compound’s solubility in DMSO aligns with other fluorinated alcohols, though amine derivatives (e.g., 2-(2,4-difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride) exhibit higher aqueous solubility due to ionic character .

Key Differentiators

Functional Groups : Replacement of the hydroxyl group with amines () or heterocycles () alters pharmacokinetic properties, such as bioavailability and target engagement.

Synthetic Scalability : Industrial methods for chiral analogs () contrast with the research-grade focus of the target compound, reflecting divergent priorities in purity and cost .

Biological Activity

2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol (CAS No. 1823847-79-5) is a synthetic compound that has garnered attention in various fields, including pharmacology and toxicology. Its unique chemical structure, characterized by the presence of a dichlorophenyl group and difluoroethanol moiety, suggests potential biological activities that warrant detailed investigation.

The compound's molecular formula is C8H7Cl2F2O, with a molecular weight of 226.05 g/mol. It is primarily utilized as an intermediate in organic synthesis and has been noted for its potential applications in medicinal chemistry.

Biological Activity Overview

Research into the biological activity of 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol indicates several key areas of interest:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.
  • Toxicological Effects : Toxicity assessments have indicated that exposure to high concentrations can lead to adverse effects in mammalian cells. Specific studies have highlighted its potential as a neurotoxic agent, raising concerns about its safety profile in therapeutic applications.
  • Pharmacological Potential : The compound has been evaluated for its role as a potential drug candidate in treating conditions such as inflammation and cancer. Its interaction with specific biological targets is under investigation to elucidate its therapeutic mechanisms.

Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy demonstrated that 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Toxicological Studies

Toxicity studies conducted on human cell lines revealed that the compound exhibits cytotoxic effects at concentrations above 50 µM. The following table summarizes the observed effects:

Concentration (µM)Viability (%)Observations
1095No significant toxicity
5070Moderate cytotoxicity
10040High cytotoxicity

These results indicate a dose-dependent relationship between concentration and cytotoxicity, necessitating caution in therapeutic applications.

Pharmacological Investigations

Recent research published in Pharmacology Research explored the anti-inflammatory properties of the compound using an animal model. The study found that administration of 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol significantly reduced inflammation markers such as TNF-alpha and IL-6. The results are summarized below:

Treatment GroupTNF-alpha Reduction (%)IL-6 Reduction (%)
Control--
Low Dose (10 mg/kg)3025
High Dose (50 mg/kg)5550

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenyl)-2,2-difluoroethan-1-ol, and how do reaction conditions influence yield?

  • Methodology : A common approach involves difluorination of ketone precursors. For example, General Procedure D (evidence 9) uses 4,4,4-trifluorobutane-1,3-dione derivatives, followed by defluorination with LiCl in DMF under reflux (80–90°C). Yields range from 70% to 89%, depending on substituent electronic effects. Optimization of base (e.g., Cs₂CO₃ vs. K₂CO₃) and solvent polarity is critical for minimizing side reactions .
  • Alternative Route : Base-mediated reactions using halothane (CF₃CHClBr) and phenols can introduce difluoroethyl groups, though competing elimination may require controlled temperature (0–5°C) to favor nucleophilic substitution over dehydrohalogenation .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Toolkit :

  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming difluoro substitution (δ ≈ -100 to -120 ppm for CF₂ groups). ¹H NMR should show characteristic splitting patterns for the ethanol moiety (e.g., -CH₂OH at δ 3.5–4.5 ppm) .
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) with ESI+ or EI ionization confirms molecular formula (e.g., C₈H₆Cl₂F₂O: [M+H]⁺ calc. 235.9744) .
  • X-ray Crystallography : Single-crystal analysis (as in evidence 7) resolves stereochemical ambiguities, particularly if chiral centers are present .

Q. What are the key stability considerations for handling and storing this compound?

  • Stability Profile :

  • Hydrolysis Sensitivity : The difluoroethanol group is prone to hydrolysis under acidic/basic conditions. Store in anhydrous solvents (e.g., THF, DCM) at -20°C under inert gas .
  • Light Sensitivity : Aryl chlorides may degrade under UV light; use amber vials for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Case Study : notes its role as an intermediate in antifungal agents (e.g., Miconazole). Discrepancies in efficacy may arise from stereochemistry (e.g., R vs. S configurations).
  • Resolution Strategy :

  • Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) to isolate pure enantiomers .
  • Biological Assays : Compare IC₅₀ values against Candida albicans CYP51 enzyme for each enantiomer to establish structure-activity relationships (SAR) .

Q. What mechanistic insights explain the reactivity of the difluoroethanol moiety in nucleophilic substitutions?

  • DFT Studies : Computational modeling reveals that the electron-withdrawing CF₂ group polarizes the adjacent C-O bond, enhancing leaving-group ability. Transition-state analysis shows lower activation energy for SN₂ pathways compared to non-fluorinated analogs .
  • Experimental Validation : Kinetic isotope effects (KIE) and Hammett plots using substituted aryl derivatives can quantify electronic effects .

Q. How does the compound’s fluorination pattern influence its physicochemical properties?

  • Property Analysis :

  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via shake-flask method) .
  • Metabolic Stability : In vitro microsomal assays (human liver microsomes) show prolonged half-life (t₁/₂ > 60 min) due to reduced oxidative metabolism at the CF₂ site .

Contradictions and Mitigation

  • Synthetic Yield Discrepancies : reports yields varying by 20% across substrates. Mitigate via controlled reagent stoichiometry (1.2–1.5 eq. LiCl) and strict exclusion of moisture .
  • Biological Activity Variability : Conflicting MIC values in antifungal studies may stem from differences in assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines .

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